Cas no 1805746-60-4 (2-Chloro-4-formylphenylhydrazine)

2-Chloro-4-formylphenylhydrazine 化学的及び物理的性質
名前と識別子
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- 2-Chloro-4-formylphenylhydrazine
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- インチ: 1S/C7H7ClN2O/c8-6-3-5(4-11)1-2-7(6)10-9/h1-4,10H,9H2
- InChIKey: RBDYKRNHMWWAQE-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=O)C=CC=1NN
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 142
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 55.1
2-Chloro-4-formylphenylhydrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A250000393-1g |
2-Chloro-4-formylphenylhydrazine |
1805746-60-4 | 98% | 1g |
1,668.15 USD | 2021-06-15 | |
Alichem | A250000393-250mg |
2-Chloro-4-formylphenylhydrazine |
1805746-60-4 | 98% | 250mg |
666.40 USD | 2021-06-15 | |
Alichem | A250000393-500mg |
2-Chloro-4-formylphenylhydrazine |
1805746-60-4 | 98% | 500mg |
960.40 USD | 2021-06-15 |
2-Chloro-4-formylphenylhydrazine 関連文献
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
2-Chloro-4-formylphenylhydrazineに関する追加情報
Professional Introduction to 2-Chloro-4-formylphenylhydrazine (CAS No. 1805746-60-4)
2-Chloro-4-formylphenylhydrazine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 1805746-60-4, this compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features, including a chloro and formyl substituent on a phenyl ring, make it a versatile building block for developing novel therapeutic agents.
The compound's chemical structure, characterized by a benzene ring substituted with a chlorine atom at the 2-position and a formyl group at the 4-position, allows for diverse functionalization. This property is particularly valuable in drug discovery, where modifications at specific positions can significantly alter the biological activity of a molecule. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring enhances its reactivity, making it an excellent candidate for further chemical transformations.
In recent years, 2-Chloro-4-formylphenylhydrazine has been extensively studied for its potential applications in the synthesis of heterocyclic compounds. Heterocycles are fundamental structures in many pharmaceuticals, exhibiting a wide range of biological activities. The formyl group in this compound can undergo condensation reactions with various nitrogen-containing compounds, leading to the formation of imines, hydrazones, and other nitrogen-rich heterocycles. These reactions are pivotal in constructing complex molecular frameworks that mimic natural products and exhibit potent pharmacological effects.
One of the most promising areas of research involving 2-Chloro-4-formylphenylhydrazine is its role in developing anticancer agents. The compound's ability to form stable complexes with metal ions has been explored for its potential to act as a prodrug or a metal chelator. Metal-based therapies have shown significant promise in cancer treatment, particularly in targeted drug delivery systems. The chloro substituent facilitates coordination with transition metals such as ruthenium and platinum, which are known for their antitumor properties.
Furthermore, the research on 2-Chloro-4-formylphenylhydrazine has extended to its applications in agrochemicals. The compound's reactivity allows for the synthesis of novel pesticides and herbicides that target specific enzymes or metabolic pathways in pests. By leveraging its structural versatility, scientists have developed derivatives that exhibit improved efficacy and reduced environmental impact compared to traditional agrochemicals.
The synthesis of 2-Chloro-4-formylphenylhydrazine typically involves multi-step organic reactions starting from readily available aromatic precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques ensure that the final product meets the stringent requirements of pharmaceutical applications.
In conclusion, 2-Chloro-4-formylphenylhydrazine (CAS No. 1805746-60-4) is a multifaceted compound with broad utility in pharmaceutical and agrochemical research. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for synthesizing bioactive molecules. As research continues to uncover new applications for this compound, its significance in drug discovery and material science is expected to grow further.
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